Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13459777
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O3 |
|---|---|
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3 |
| Standard InChI Key | JZIRAQHXZCNSLB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2 |
Introduction
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate class. It features a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring, making it structurally unique among carbamate derivatives. This compound is identified by the CAS number 1353986-99-8 and has the molecular formula C16H30N2O3, with a molecular weight of 298.42 g/mol .
Synthesis
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves several key steps, although specific synthetic routes for this exact compound may not be extensively documented. General methods for synthesizing similar carbamate derivatives can be applied, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions.
Potential Applications
This compound has potential applications in various fields, particularly in drug development. Its interactions with specific biological targets suggest utility as modulators for opioid receptors or other pharmacological targets. Further research could lead to novel therapeutic agents that leverage its unique chemical properties.
Biological Activity
The biological activity of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is influenced by its structural features. The hydroxyethyl group facilitates hydrogen bonding with biological macromolecules, while the piperidine ring's hydrophobic characteristics may enhance its binding affinity to specific receptors or enzymes. These interactions could lead to modulation of biological pathways, making it useful in therapeutic applications.
Chemical Reactions
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can participate in various chemical reactions typical of carbamates. These reactions highlight the compound's versatility in synthetic organic chemistry and are vital for understanding its stability and reactivity profile in pharmaceutical applications.
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